3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one
Overview
Description
3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is a complex organic compound with a unique structure that combines a quinazolinone core with a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one typically involves the reaction of a quinazolinone derivative with a dimethylaminoethyl reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react over a specified period. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imino group to an amino group, altering the compound’s properties.
Substitution: The dimethylaminoethyl side chain can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce amino-substituted quinazolinones.
Scientific Research Applications
3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one
- 2-(dimethylamino)ethyl methacrylate
- N-[3-(dimethylamino)propyl]methacrylamide
Uniqueness
This compound is unique due to its specific combination of a quinazolinone core and a dimethylaminoethyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both research and industrial contexts.
Properties
IUPAC Name |
4-amino-3-[2-(dimethylamino)ethyl]quinazolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-15(2)7-8-16-11(13)9-5-3-4-6-10(9)14-12(16)17/h3-6H,7-8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEWUHPXIOZWIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=C2C=CC=CC2=NC1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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